4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide
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Overview
Description
4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a unique structure that includes a methoxy group, a benzamide core, and a pyrazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.
Formation of the Benzamide Core: The benzamide core is formed by reacting aniline with benzoyl chloride under basic conditions.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the benzamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions.
Industry: The compound may serve as an intermediate in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide: shares similarities with other benzamide derivatives and pyrazole-containing compounds.
Benzamide Derivatives: These compounds often exhibit similar pharmacological properties and can be used in drug development.
Pyrazole-Containing Compounds: Pyrazoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
881683-67-6 |
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Molecular Formula |
C27H25N5O3 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
4-methoxy-N-[2-[(2E)-2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C27H25N5O3/c1-19-8-10-20(11-9-19)26-22(18-32(31-26)23-6-4-3-5-7-23)16-29-30-25(33)17-28-27(34)21-12-14-24(35-2)15-13-21/h3-16,18H,17H2,1-2H3,(H,28,34)(H,30,33)/b29-16+ |
InChI Key |
UFZGHQASGVTIQN-MUFRIFMGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CNC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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